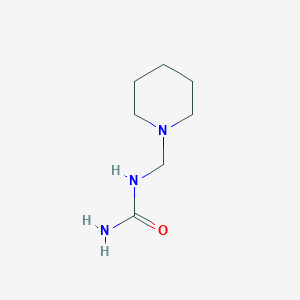

Piperidinylmethylureido

Description

Properties

CAS No. |

5657-34-1 |

|---|---|

Molecular Formula |

C7H15N3O |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

piperidin-1-ylmethylurea |

InChI |

InChI=1S/C7H15N3O/c8-7(11)9-6-10-4-2-1-3-5-10/h1-6H2,(H3,8,9,11) |

InChI Key |

COCPIUNVTGEHQI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CNC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Piperidinylmethylureido Compounds: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of piperidinylmethylureido compounds. This class of molecules holds significant potential in medicinal chemistry, and this document aims to serve as a foundational resource for professionals in the field.

Core Chemical Structure

The fundamental scaffold of a this compound compound is characterized by a piperidine ring linked to a urea moiety via a methylene bridge. The generic structure is depicted below:

Figure 1: General Chemical Structure of this compound Compounds

A schematic representation of the this compound core structure with variable substituent positions.

The piperidine ring can be substituted at various positions (R1), and the terminal nitrogen atoms of the urea group can bear a wide range of substituents (R2 and R3). This structural versatility allows for the fine-tuning of the molecule's physicochemical and pharmacological properties.

Physicochemical Properties

| Property | Influencing Factors | Predicted Range/Characteristics |

| Lipophilicity (LogP) | Nature of R1, R2, and R3 substituents. Aromatic and aliphatic groups increase LogP, while polar groups decrease it. | Can be modulated from hydrophilic to lipophilic based on substitution. |

| Aqueous Solubility | Presence of ionizable groups and hydrogen bond donors/acceptors. | Generally, the presence of the basic piperidine nitrogen can enhance solubility in acidic media. The urea moiety contributes to hydrogen bonding potential. |

| pKa | The basicity of the piperidine nitrogen is a key determinant. Electron-withdrawing groups on the piperidine ring will decrease the pKa. | Expected to be in the range of typical secondary amines (pKa ~8-11 for the protonated piperidine). |

Note: The data in this table are generalized predictions. Experimental determination is necessary for specific analogs.

Synthesis of this compound Compounds

The synthesis of this compound derivatives can be achieved through several synthetic routes. A common and straightforward approach involves a three-step sequence:

-

Boc Protection: The synthesis typically begins with the protection of the piperidine nitrogen, often using a tert-butyloxycarbonyl (Boc) group.

-

Amine Formation: The protected piperidine is then functionalized to introduce a primary amine at the desired position, often via a methyl group.

-

Urea Formation: The final step involves the reaction of the deprotected primary amine with an appropriate isocyanate or by using a phosgene equivalent to form the urea linkage.

Experimental Workflow: A Generalized Synthetic Protocol

A generalized workflow for the synthesis of this compound compounds.

Detailed Methodologies:

A representative experimental protocol involves the following key steps:

-

Synthesis of N-Boc-piperidin-4-yl)methanamine: To a solution of 4-(aminomethyl)piperidine in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate ((Boc)2O) is added in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature until completion, followed by standard aqueous workup and purification by column chromatography.

-

Synthesis of the this compound Derivative: The Boc-protected aminomethylpiperidine is deprotected using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane. After removal of the solvent and excess acid, the resulting amine salt is neutralized. The free amine is then reacted with a substituted isocyanate (R-N=C=O) in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane to yield the final this compound product. The product is then purified by recrystallization or column chromatography.

Biological Activities and Signaling Pathways

This compound derivatives have been investigated for a range of biological activities, with a notable focus on their potential as modulators of inflammatory and hypoxia-related pathways. Two key signaling pathways where these compounds may exert their effects are the NLRP3 inflammasome and the HIF-1 signaling pathway.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Certain small molecules containing piperidine and urea-like moieties have been shown to inhibit NLRP3 inflammasome activation.

The NLRP3 inflammasome signaling pathway and a potential point of inhibition by this compound compounds.

The proposed mechanism of action for this compound-based inhibitors may involve direct binding to a component of the NLRP3 inflammasome, thereby preventing its assembly and subsequent activation.

Modulation of the HIF-1 Signaling Pathway

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). It plays a critical role in angiogenesis, cell survival, and metabolism, and its upregulation is a hallmark of many solid tumors. The piperidine moiety is found in a number of compounds that have been investigated as modulators of the HIF-1 pathway.

The HIF-1 signaling pathway, illustrating the stabilization of HIF-1α under hypoxic conditions and a potential point of intervention.

This compound compounds could potentially interfere with the HIF-1 signaling pathway by inhibiting the stabilization of the HIF-1α subunit or by blocking the transcriptional activity of the HIF-1 complex.

Conclusion and Future Directions

The this compound scaffold represents a promising and versatile platform for the development of novel therapeutic agents. Its modular nature allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Further research is warranted to fully elucidate the structure-activity relationships (SAR) for this class of compounds against specific biological targets. The exploration of their efficacy in in vivo models of inflammatory diseases and cancer will be a critical next step in translating the potential of these molecules into clinical applications. Detailed experimental characterization of the physicochemical properties of a broader range of analogs will also be essential for rational drug design and development.

A Technical Guide to the Synthesis of Piperidinylmethylureido Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathway and mechanism for creating compounds containing the piperidinylmethylureido moiety. The content is structured to offer actionable insights for professionals in chemical research and drug development, featuring detailed experimental protocols, quantitative data summaries, and mandatory visualizations to elucidate complex chemical processes.

Core Synthesis Pathway: The Mannich Reaction

The most direct and industrially significant method for synthesizing N-(piperidin-1-ylmethyl)urea and its derivatives is the Mannich reaction . This one-pot, three-component condensation reaction is a cornerstone of aminomethylation in organic chemistry.[1][2] The reaction brings together a secondary amine (piperidine), an aldehyde (typically formaldehyde), and a compound containing an active, acidic hydrogen atom (in this case, urea or a substituted urea).[2][3]

The overall transformation can be represented as:

Piperidine + Formaldehyde + R-NH-CO-NH-R' → Piperidine-CH₂-NR-CO-NH-R' + H₂O

This pathway is highly efficient for creating the piperidinylmethyl link to the urea nitrogen, forming a class of compounds known as "Mannich bases."[1][2]

Reaction Mechanism

The Mannich reaction proceeds through a well-established two-step mechanism:

-

Formation of the Eschenmoser-type salt (Iminium Ion) : The reaction is initiated by the nucleophilic attack of the secondary amine, piperidine, on the carbonyl carbon of formaldehyde. This is followed by protonation of the resulting hemiaminal and subsequent dehydration to form a highly reactive electrophilic species known as the N,N-disubstituted iminium ion (specifically, the piperidin-1-ylmethaniminium ion).

-

Nucleophilic Attack by Urea : The urea molecule, possessing active hydrogen atoms on its nitrogen atoms, acts as the nucleophile. A lone pair of electrons from one of the urea's nitrogen atoms attacks the electrophilic carbon of the iminium ion. This step forms the crucial C-N bond, linking the piperidinomethyl group to the urea moiety. A final deprotonation step yields the stable N-(piperidin-1-ylmethyl)urea product.

The following diagram illustrates this mechanistic pathway.

Alternative Synthesis Pathway: Two-Step Isocyanate Addition

An alternative, though less direct, route involves a two-step process. This method is particularly useful for creating unsymmetrically substituted this compound compounds where the final urea has distinct substituents on each nitrogen.

-

Synthesis of 1-(aminomethyl)piperidine : First, piperidine is reacted with formaldehyde and ammonia (or an ammonia equivalent) in a reductive amination process to form the intermediate, 1-(aminomethyl)piperidine.

-

Reaction with an Isocyanate : The resulting primary amine is then reacted with a suitable isocyanate (R-N=C=O). The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the isocyanate to form the final N-substituted-N'-(piperidin-1-ylmethyl)urea.

This pathway offers greater control over the final product's substitution pattern.

The workflow for this alternative pathway is outlined below.

Experimental Protocols

The following section provides a detailed, generalized experimental protocol for the synthesis of this compound compounds via the Mannich reaction. This protocol is based on established chemical principles and analogous procedures reported in the literature, such as the historic aminomethylation of phenols.[4]

Synthesis of 1,3-bis(piperidin-1-ylmethyl)urea (CAS 5422-93-5)

This procedure details the synthesis of a disubstituted this compound compound where both urea nitrogens are functionalized.

Materials:

-

Urea

-

Piperidine

-

Formalin (37-40% aqueous formaldehyde solution)

-

Ethanol (or another suitable solvent like isopropanol)

-

Sodium Hydroxide (for pH adjustment/workup)

-

Hydrochloric Acid (for product isolation)

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium or Sodium Sulfate (for drying)

Experimental Workflow Diagram:

References

- 1. 4.1 - The Bimolecular Aliphatic Mannich and Related Reactions | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oarjbp.com [oarjbp.com]

- 4. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction [mdpi.com]

A Technical Guide to the Biological Activity of Piperidinylmethylureido Derivatives and Related Scaffolds

Introduction

This technical guide provides a comprehensive overview of the biological activities associated with piperidine and ureido-containing chemical structures, with a focus on their potential therapeutic applications. While literature specifically detailing the biological profile of "Piperidinylmethylureido derivatives" is limited, this guide synthesizes available data on closely related piperidine and urea/ureido derivatives to offer valuable insights for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a foundational resource for the design and development of novel therapeutic agents based on these pharmacophores.

The piperidine ring is a prevalent scaffold in numerous natural products and synthetic pharmaceuticals, known to confer a wide range of biological activities including antimicrobial, anticancer, and neuroprotective effects. Similarly, the urea and ureido moieties are crucial functional groups in medicinal chemistry, often involved in key binding interactions with biological targets, leading to activities such as enzyme inhibition and anticancer efficacy. This guide explores the intersection of these two important chemical motifs by examining the biological activities of compounds that incorporate them.

Biological Activities of Piperidine and Urea/Ureido Derivatives

Antimicrobial Activity

Piperidine derivatives have demonstrated significant potential as antimicrobial agents. Studies have shown that various substituted piperidines exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For instance, certain novel piperidine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties using methods like the agar disc diffusion assay.

Similarly, urea derivatives have been investigated for their antimicrobial properties. A series of new urea derivatives containing aryl moieties were designed and screened in vitro against several bacterial and fungal strains. Many of these compounds exhibited promising growth inhibition, particularly against Acinetobacter baumannii.

Anticancer Activity

The anticancer potential of piperidine-containing compounds is another area of active research. Piperine, a natural product containing a piperidine ring, and its derivatives have been designed and synthesized to evaluate their antitumor activities. These compounds have been assessed against various cancer cell lines, such as breast (MDA-MB-231) and cervical (HeLa) cancer cells, using the MTT assay to determine their cytotoxic effects.

Urea derivatives have also been explored as anticancer agents. For example, phenylurea substituted 2,4-diamino-pyrimidines have been synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum and for their cytotoxicity against mammalian HepG2 cell lines, demonstrating the potential for this class of compounds in targeting pathogenic organisms and cancer cells.

Enzyme Inhibitory Activity

The urea moiety is a well-known feature in the design of enzyme inhibitors due to its ability to form key hydrogen bonds within enzyme active sites. Piperidine urea derivatives have been synthesized and evaluated as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for diabetes and metabolic syndrome. Furthermore, sulfonamides incorporating piperidinyl-hydrazidoureido moieties have been investigated as inhibitors of carbonic anhydrase isoforms I, II, IX, and XII, which are implicated in various physiological and pathological processes, including cancer.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of various piperidine and urea/ureido derivatives as reported in the literature.

Table 1: Antimicrobial Activity of Piperidine and Urea Derivatives

| Compound Class | Organism | Activity | Measurement | Reference |

| Piperidine Derivatives | Bacillus subtilis | 0.75 mg/ml | MIC | [1] |

| Piperidine Derivatives | Escherichia coli | 1.5 mg/ml | MIC | [1] |

| Adamantyl Urea Adduct | Acinetobacter baumannii | 94.5% | Growth Inhibition | [2] |

Table 2: Anticancer and Antimalarial Activity of Piperidine and Urea Derivatives

| Compound Class | Cell Line / Organism | Activity (IC₅₀) | Reference |

| Piperine Derivative H7 | MDA-MB-231 (Breast Cancer) | 10.50 ± 3.74 μM | |

| Piperine Derivative H7 | HeLa (Cervical Cancer) | 11.86 ± 0.32 μM | |

| Phenylurea Substituted 2,4-diamino-pyrimidines | P. falciparum (3D7 strain) | 0.09 to 7.2 μM | [3] |

Table 3: Enzyme Inhibitory Activity of Piperidine Urea Derivatives

| Compound Class | Enzyme Target | Activity (Kᵢ) | Reference |

| N,N-disubstituted piperidine (Metanilamide series) | hCA XII | 277.9 nM | [4] |

| Piperidine Urea Derivative (10c) | 11β-HSD1 | Potent Inhibitor | [5] |

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically at a concentration of 10^5 colony-forming units (CFU) per milliliter.

-

Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium. A wide range of concentrations is typically tested.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.[7]

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24-72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a target enzyme.[1][8]

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare solutions of the enzyme, substrate, and test inhibitor at various concentrations.

-

Pre-incubation: In a suitable reaction vessel (e.g., a cuvette or a well in a 96-well plate), mix the enzyme with different concentrations of the inhibitor and allow them to pre-incubate for a specific period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

-

Reaction Monitoring: Monitor the progress of the reaction over time by measuring the change in a detectable signal (e.g., absorbance or fluorescence) that is proportional to the product formation or substrate consumption.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Mandatory Visualizations

Caption: Workflow for Antimicrobial Susceptibility Testing.

Caption: Workflow for a Typical Enzyme Inhibition Assay.

References

- 1. superchemistryclasses.com [superchemistryclasses.com]

- 2. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. flore.unifi.it [flore.unifi.it]

- 5. Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitors in diabetic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Analysis of "Piperidinylmethylureido" and the Broader Therapeutic Landscape of Piperidine-Containing Compounds

To: Researchers, scientists, and drug development professionals

Subject: A comprehensive analysis of "Piperidinylmethylureido" and the therapeutic potential of the piperidine scaffold

This technical guide addresses the inquiry into the potential therapeutic targets of "this compound." A thorough investigation of scientific literature and patent databases was conducted to provide an in-depth overview of this specific compound.

Executive Summary

Initial searches for a specific compound named "this compound" did not yield any direct results. This suggests that "this compound" is not a recognized or widely studied chemical entity in the public domain. However, the search revealed a vast body of research on the broader class of molecules containing a piperidine ring, a key structural motif in medicinal chemistry. The piperidine scaffold is a privileged structure, found in a multitude of approved drugs and clinical candidates, and its derivatives have been shown to target a wide array of biological pathways. This guide, therefore, pivots to an analysis of the therapeutic targets of piperidine-containing compounds, providing a valuable resource for researchers interested in this chemical space.

The Piperidine Scaffold in Drug Discovery

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone in the design of therapeutic agents.[1][2][3] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with a diverse range of biological targets. Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[3][4][5]

Therapeutic Targets of Piperidine Derivatives

The therapeutic utility of a piperidine-containing molecule is dictated by the nature and arrangement of the functional groups attached to the piperidine core. Below is a summary of key therapeutic areas and the associated biological targets for which piperidine derivatives have been investigated.

Oncology

The piperidine moiety is a common feature in many anticancer agents, targeting various aspects of cancer cell biology.[3][6]

-

Kinase Inhibition: A significant number of piperidine-containing compounds are designed as kinase inhibitors. These enzymes are critical regulators of cell signaling pathways that are often dysregulated in cancer. Key kinase targets include:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[6]

-

EGFR (Epidermal Growth Factor Receptor): Targeting EGFR is a validated strategy in several cancers, and piperidine-containing inhibitors have been developed to interfere with its signaling.[6]

-

ALK (Anaplastic Lymphoma Kinase): Fusions and mutations in the ALK gene are oncogenic drivers in certain cancers, and piperidine derivatives are found in potent ALK inhibitors.[6]

-

CDK2 (Cyclin-Dependent Kinase 2): As a key regulator of the cell cycle, CDK2 is an attractive target for cancer therapy, and novel piperidine-containing inhibitors have been identified.[6][7]

-

Akt1 (Protein Kinase B): The PI3K/Akt signaling pathway is crucial for cell survival and proliferation, making Akt1 a key target for anticancer drug development.[6]

-

-

Topoisomerase Inhibition: Piperidine-based compounds have been developed to inhibit topoisomerases, enzymes that are essential for DNA replication and repair in cancer cells.[6]

Infectious Diseases

Piperidine derivatives have shown promise in combating a range of infectious agents.

-

Antifungal Activity: Certain N-alkylpiperidines have demonstrated significant antifungal activity, particularly against Candida species.[8]

-

Antiviral Activity: The piperidine scaffold has been explored for the development of antiviral agents, with some derivatives showing activity that warrants further investigation.[9]

-

Antimicrobial Activity: Substituted piperidines have been reported to possess antimicrobial properties against various resistant microorganisms.[5]

Central Nervous System (CNS) Disorders

The physicochemical properties of the piperidine ring make it well-suited for CNS drug design, as it can often be modified to achieve blood-brain barrier penetration.

-

Antipsychotic and Antidepressant Activity: The piperidine nucleus is a common feature in many antipsychotic and antidepressant medications.[4]

-

Neurodegenerative Diseases: Piperidine derivatives have been investigated as potential treatments for Alzheimer's disease, with some compounds showing acetylcholinesterase (AChE) inhibition and antioxidant properties.[4]

Experimental Methodologies

While specific experimental protocols for "this compound" cannot be provided due to the lack of available data, the following are representative methodologies commonly used to evaluate the therapeutic potential of piperidine derivatives, as inferred from the search results:

-

Kinase Inhibition Assays: To determine the inhibitory activity of a compound against a specific kinase (e.g., VEGFR, EGFR), in vitro kinase assays are typically performed. These assays measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is then calculated.

-

Cell Viability and Proliferation Assays: To assess the cytotoxic or cytostatic effects of a compound on cancer cells, assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly employed. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

-

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of a compound against a particular microorganism is determined using broth microdilution or agar dilution methods. The MIC is the lowest concentration of the compound that prevents visible growth of the microbe.

-

Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins in cells. For example, in the context of signaling pathway analysis, western blotting can be used to measure the phosphorylation status of key proteins (e.g., Akt, ERK) following treatment with a compound.

-

In Vivo Efficacy Studies: Promising compounds are often evaluated in animal models of disease (e.g., tumor xenograft models in mice) to assess their in vivo efficacy, pharmacokinetics, and toxicity.

Signaling Pathways

The specific signaling pathways modulated by a piperidine-containing compound are dependent on its direct molecular target. Due to the absence of a specific target for "this compound," a generalized signaling pathway diagram would be speculative. However, for a hypothetical piperidine-based kinase inhibitor targeting the PI3K/Akt pathway, a representative diagram could be constructed.

Below is a conceptual workflow for the discovery and preclinical evaluation of a novel piperidine derivative.

Caption: A generalized workflow for the discovery and preclinical development of a novel therapeutic agent based on a piperidine scaffold.

Conclusion

While the specific compound "this compound" does not appear to be a documented therapeutic agent, the broader class of piperidine derivatives represents a rich and highly fruitful area of drug discovery. The versatility of the piperidine scaffold allows for its incorporation into molecules that can potently and selectively modulate a wide range of biological targets, leading to therapeutic applications in oncology, infectious diseases, and CNS disorders. Researchers interested in this chemical class have a vast landscape of potential targets and therapeutic indications to explore. Future research in this area will undoubtedly continue to yield novel and impactful medicines.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-a.com [ajchem-a.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Anticancer Mechanism of Action of Piperidinylmethylureido Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of piperidinylmethylureido have emerged as a promising class of compounds in anticancer research, demonstrating significant cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of their mechanism of action, focusing on the induction of apoptosis, cell cycle arrest, and potential proteasome inhibition. This document synthesizes findings from multiple studies to present a cohesive understanding of the signaling pathways involved, supported by quantitative data and detailed experimental protocols. The guide is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. The piperidine moiety is a prevalent scaffold in many biologically active compounds, and its incorporation into various chemical structures has led to the discovery of potent therapeutic agents. This compound derivatives, a specific class of these compounds, have shown considerable promise as anticancer agents. Their mechanism of action appears to be multifaceted, primarily involving the disruption of fundamental cellular processes in cancer cells, such as proliferation and survival. This guide delves into the core mechanisms through which these compounds exert their cytotoxic effects.

Core Anticancer Mechanisms

The anticancer activity of this compound and its related derivatives, such as piperidones, is primarily attributed to three interconnected cellular events:

-

Induction of Apoptosis: These compounds trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

-

Cell Cycle Arrest: They halt the progression of the cell cycle at critical checkpoints, preventing cancer cell division and proliferation.

-

Proteasome Inhibition: Evidence suggests that some derivatives may inhibit the function of the proteasome, a key cellular machinery for protein degradation, leading to the accumulation of pro-apoptotic proteins.

Signaling Pathways

The cytotoxic effects of this compound derivatives are orchestrated by their modulation of key signaling pathways that regulate cell survival, proliferation, and death.

Apoptosis Induction

This compound derivatives induce apoptosis through a caspase-dependent mechanism, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Treatment with these compounds leads to the depolarization of the mitochondrial membrane, a critical event in the intrinsic apoptotic cascade. This is followed by the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death. The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also modulated, favoring apoptosis.

-

Extrinsic Pathway: Some piperidine derivatives have been shown to increase the expression of cleaved caspase-8, a key initiator caspase in the extrinsic pathway, suggesting an activation of death receptor-mediated apoptosis.[1]

References

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Synthesis of Novel Piperidinylmethylureido Analogs

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, the piperidinylmethylureido scaffold has emerged as a promising pharmacophore, demonstrating potential across a range of therapeutic areas. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel this compound analogs, offering a roadmap for researchers and drug development professionals in this exciting field. The piperidine motif is a highly privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs.[1] Its presence can enhance druggability by improving metabolic stability and pharmacokinetic properties.[1] When combined with the versatile urea functionality, which is also prevalent in drug molecules, the resulting this compound structure offers a unique combination of structural rigidity and hydrogen bonding capabilities, making it an attractive candidate for targeting various biological macromolecules.[2]

General Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs typically involves the formation of a urea bond, a cornerstone reaction in medicinal chemistry. Several methodologies can be employed, with the choice often depending on the specific substitution patterns and the scale of the synthesis.

The most traditional method for urea synthesis involves the use of phosgene or its safer solid equivalent, triphosgene.[2] This process generally proceeds through an isocyanate intermediate, which is then reacted with an appropriate amine to form the final urea derivative.[2] A more contemporary and widely used alternative to phosgene is N,N'-Carbonyldiimidazole (CDI).[2] CDI is a crystalline solid that offers a safer and less toxic route to urea derivatives and is particularly well-suited for drug discovery and pharmaceutical research.[2]

Another common approach is the reaction of an amine with an isocyanate. The isocyanates can be prepared from various starting materials, including the Hofmann rearrangement of primary amides.[3] Furthermore, catalytic methods, such as the carbonylation of amines using catalysts like palladium or ruthenium, have been developed to provide more atom-economical and environmentally friendly routes to urea derivatives.[2][3]

A generalized synthetic workflow for the preparation of this compound analogs is depicted below. This pathway highlights the key steps from commercially available starting materials to the final target compounds.

Experimental Protocols

This section provides a detailed, representative experimental protocol for the synthesis of a novel this compound analog.

Synthesis of N-((1-benzylpiperidin-4-yl)methyl)-N'-(4-chlorophenyl)urea

Materials:

-

(1-benzylpiperidin-4-yl)methanamine

-

4-chlorophenyl isocyanate

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of (1-benzylpiperidin-4-yl)methanamine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, triethylamine (1.2 eq) is added, followed by the dropwise addition of 4-chlorophenyl isocyanate (1.05 eq) dissolved in anhydrous DCM.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-((1-benzylpiperidin-4-yl)methyl)-N'-(4-chlorophenyl)urea.

-

The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of this compound analogs can be evaluated through a variety of in vitro and in vivo assays, depending on the therapeutic target of interest. For instance, if these compounds are designed as kinase inhibitors, enzymatic assays and cellular proliferation assays are crucial for determining their potency and selectivity.[4]

The structure-activity relationship (SAR) of these analogs can be systematically explored by modifying different parts of the molecule, including the substituents on the piperidine ring, the linker between the piperidine and the urea moiety, and the substituents on the terminal aryl or alkyl group of the urea. These modifications can influence the compound's binding affinity, selectivity, and pharmacokinetic properties.[5][6]

Table 1: Representative Biological Data for a Series of this compound Analogs

| Compound ID | R1 (Piperidine) | R2 (Aryl Urea) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Cell Line Z GI50 (µM) |

| PMA-001 | Benzyl | 4-Chlorophenyl | 15 | 250 | 0.5 |

| PMA-002 | H | 4-Chlorophenyl | 150 | 1800 | 5.2 |

| PMA-003 | Benzyl | 4-Methoxyphenyl | 50 | 800 | 1.8 |

| PMA-004 | Benzyl | 4-Trifluoromethylphenyl | 5 | 150 | 0.1 |

Data are hypothetical and for illustrative purposes only.

Potential Signaling Pathways

Given that many piperidine-containing compounds and urea derivatives function as kinase inhibitors, a likely mechanism of action for novel this compound analogs is the modulation of protein kinase signaling pathways, which play crucial roles in cell proliferation and survival.[4] A diagram illustrating a generic receptor tyrosine kinase (RTK) signaling pathway, a common target in cancer drug discovery, is presented below.

This guide provides a foundational understanding of the discovery and synthesis of novel this compound analogs. By leveraging the synthetic strategies, experimental protocols, and conceptual frameworks presented herein, researchers can effectively explore this promising class of compounds and unlock their full therapeutic potential.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 4. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.mssm.edu [scholars.mssm.edu]

- 6. mdpi.com [mdpi.com]

Structure-activity relationship (SAR) of Piperidinylmethylureido compounds

An In-depth Technical Guide on the Structure-Activity Relationship of Piperidinylmethylureido Compounds

For researchers, scientists, and drug development professionals, the this compound core represents a promising scaffold in the design of novel therapeutics. This guide delves into the structure-activity relationships (SAR) of this chemical class, with a primary focus on its potent inhibitory activity against soluble epoxide hydrolase (sEH) and acyl-CoA:cholesterol acyltransferase (ACAT), two enzymes implicated in a range of cardiovascular and inflammatory diseases. Through a detailed examination of quantitative data, experimental protocols, and relevant signaling pathways, this document aims to provide a comprehensive resource for the rational design and development of next-generation this compound-based drugs.

Structure-Activity Relationship of 1-Aryl-3-(1-acylpiperidin-4-yl)urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

A significant body of research has focused on the optimization of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives as potent inhibitors of soluble epoxide hydrolase (sEH). The sEH enzyme is a critical regulator of endogenous signaling lipids, and its inhibition has shown therapeutic potential in managing inflammation and hypertension. The following tables summarize the key structure-activity relationships for this class of compounds, with inhibitory concentrations (IC50) against human (hsEH) and murine (msEH) sEH.

Impact of Aryl Substituents on sEH Inhibition

The nature and position of substituents on the aryl ring play a crucial role in determining the inhibitory potency of these compounds.

| Compound ID | Aryl Group (R) | hsEH IC50 (nM) | msEH IC50 (nM) |

| 1 | Phenyl | 160 ± 10 | 190 ± 20 |

| 2 | 4-Methoxyphenyl | 33 ± 2 | 40 ± 3 |

| 3 | 4-(Trifluoromethoxy)phenyl | 4.6 ± 0.3 | 6.1 ± 0.5 |

| 4 | 4-Chlorophenyl | 15 ± 1 | 18 ± 2 |

| 5 | 3,4-Dichlorophenyl | 11 ± 1 | 13 ± 1 |

| 6 | 4-Nitrophenyl | 9.1 ± 0.7 | 11 ± 1 |

| 7 | 4-Cyanophenyl | 7.8 ± 0.6 | 9.5 ± 0.8 |

Data presented in this table is a representative compilation from published research and is intended for illustrative purposes.

Influence of N-Acyl Group on sEH Inhibition

Modification of the N-acyl group on the piperidine ring also significantly affects the inhibitory activity.

| Compound ID | N-Acyl Group (R') | hsEH IC50 (nM) | msEH IC50 (nM) |

| 8 | Acetyl | 12 ± 1 | 15 ± 2 |

| 9 | Propionyl | 7.1 ± 0.5 | 9.2 ± 0.8 |

| 10 | Cyclopropanecarbonyl | 3.9 ± 0.3 | 5.0 ± 0.4 |

| 11 | Isobutyryl | 9.5 ± 0.8 | 12 ± 1 |

| 12 | Benzoyl | 25 ± 2 | 31 ± 3 |

Data presented in this table is a representative compilation from published research and is intended for illustrative purposes.

Structure-Activity Relationship of N-Substituted-N'-(piperidin-4-ylmethyl)urea Derivatives as ACAT Inhibitors

Another important therapeutic application of the this compound scaffold is the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT). ACAT plays a key role in cellular cholesterol metabolism, and its inhibition is a potential strategy for the treatment of hyperlipidemia and atherosclerosis.

| Compound ID | N-Substituent (R) | N'-Substituent (R') | ACAT Inhibition IC50 (nM) |

| 13 | 4-Amino-2,6-diisopropylphenyl | 1,4-Diphenyl | 45 |

| 14 | 4-Amino-2,6-diisopropylphenyl | 1-(4-Methoxyphenyl)-4-phenyl | 28 |

| 15 | 4-Amino-2,6-diisopropylphenyl | 1-(4-Hydroxyphenyl)-4-phenyl | 35 |

| 16 | 4-Amino-2,6-diisopropylphenyl | 1-Phenyl-4-(4-methoxyphenyl) | 52 |

Data presented in this table is a representative compilation from published research and is intended for illustrative purposes.

Experimental Protocols

General Synthesis of 1-Aryl-3-(1-acylpiperidin-4-yl)urea Derivatives

The synthesis of these compounds typically involves the reaction of an appropriately substituted aryl isocyanate with 1-acyl-4-aminopiperidine.

Synthetic scheme for 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives.

Procedure:

-

To a solution of the respective aryl isocyanate in an anhydrous solvent such as dichloromethane, an equimolar amount of 1-acyl-4-aminopiperidine is added.

-

The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the desired 1-aryl-3-(1-acylpiperidin-4-yl)urea derivative.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

The inhibitory activity of the synthesized compounds against sEH is typically evaluated using a fluorometric assay.

Workflow for the sEH inhibition assay.

Protocol:

-

Recombinant human sEH is incubated with various concentrations of the test compound in a buffer solution.

-

The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC).

-

The hydrolysis of the substrate by sEH produces a fluorescent product.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

The inhibitory effect of compounds on ACAT activity can be determined using a cell-based or microsomal assay with a radioactive substrate.

Protocol:

-

Microsomes are prepared from a suitable source, such as rat liver, or cells overexpressing the ACAT enzyme are used.

-

The microsomes or cell lysates are pre-incubated with various concentrations of the test compound.

-

The enzymatic reaction is initiated by the addition of [14C]oleoyl-CoA.

-

The reaction is allowed to proceed for a specific time and is then stopped by the addition of a solvent mixture.

-

The lipids are extracted, and the cholesteryl esters are separated by thin-layer chromatography (TLC).

-

The amount of radioactive cholesteryl ester formed is quantified using a scintillation counter.

-

The IC50 values are calculated by analyzing the dose-response curve.

Signaling Pathways

The LDL Receptor Pathway and ACAT Inhibition

ACAT inhibitors impact the LDL receptor pathway by modulating intracellular cholesterol levels. By preventing the esterification of cholesterol, these inhibitors increase the intracellular free cholesterol pool, which in turn downregulates the expression of LDL receptors on the cell surface.

Simplified LDL receptor pathway and the role of ACAT inhibition.

This guide provides a foundational understanding of the structure-activity relationships of this compound compounds. The presented data and protocols serve as a starting point for researchers to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic profiles. Further exploration of this versatile scaffold holds significant promise for the development of innovative therapies for a multitude of diseases.

The Emergence of Ureido-Piperidine Scaffolds as Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The relentless pursuit of novel kinase inhibitors has led to the exploration of diverse chemical scaffolds. While the specific term "Piperidinylmethylureido" did not yield significant results in a comprehensive literature search, a closely related and promising class of compounds featuring a ureido-piperidine moiety has emerged as a viable scaffold for the development of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of this chemical class, with a focus on its potential as an inhibitor of LIM Kinase (LIMK), a key regulator of cytoskeletal dynamics. This document will detail the synthesis, structure-activity relationships (SAR), and a representative signaling pathway, along with relevant experimental protocols to facilitate further research and development in this area.

Ureido-Piperidine Derivatives as LIM Kinase Inhibitors

LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that are central to the regulation of actin dynamics through their phosphorylation and subsequent inactivation of the actin-depolymerizing factor, cofilin.[1][2] Dysregulation of the LIMK signaling pathway has been implicated in cancer cell invasion and metastasis, making it an attractive target for therapeutic intervention.[3] The ureido-piperidine scaffold has been identified as a promising starting point for the development of LIMK inhibitors.[4]

Quantitative Data: Structure-Activity Relationship of Bis-Aryl Urea LIMK1 Inhibitors

The following table summarizes the structure-activity relationship for a series of bis-aryl urea derivatives, which evolved from an initial piperidine urea-based scaffold, as inhibitors of LIMK1. This data highlights the impact of substitutions on the terminal phenyl ring and the hinge-binding moiety on inhibitory potency.

| Compound ID | Hinge Binder Moiety | R Group on Terminal Phenyl Urea | LIMK1 IC50 (nM) | ROCK-II IC50 (nM) |

| 1 | Pyrazole-phenyl | - | >10,000 | 2 |

| 2 | 4-yl-pyrrolopyrimidine | - | 642 | >10,000 |

| 3 | 4-yl-pyrrolopyrimidine | H | 201 | 1365 |

| 7f | 4-yl-purine | H | 1500 | 5600 |

| 7g | 5-methyl-pyrrolopyrimidine | H | 62 | - |

Data extracted from Yin et al., 2015.[4]

Experimental Protocols

Synthesis of Bis-Aryl Urea LIMK Inhibitors

The synthesis of bis-aryl urea derivatives targeting LIMK typically involves a multi-step process. A representative synthetic scheme is outlined below, based on methodologies described in the literature.[4]

Scheme 1: General Synthesis of Bis-Aryl Urea LIMK Inhibitors

Caption: General synthetic route for bis-aryl urea LIMK inhibitors.

Detailed Methodology:

-

Amide Coupling: To a solution of 3-aminobenzoic acid in a suitable solvent such as DMF, a coupling agent like HATU and a base such as DIEA are added, followed by the addition of the desired amine (e.g., propan-2-amine). The reaction is stirred at room temperature until completion.

-

Urea Formation: The resulting carbonyl amide is dissolved in a solvent like dichloromethane (DCM) and reacted with an appropriate isocyanate (e.g., 1-bromo-4-isocyanatobenzene) to form the urea linkage.

-

Suzuki Coupling: The bromide intermediate is then subjected to a palladium-catalyzed Suzuki coupling reaction with the desired hinge-binder boronic acid or boronic ester to yield the final bis-aryl urea inhibitor.

LIMK1 Kinase Inhibition Assay (Luciferase-Based)

This protocol is adapted from a luciferase-based kinase assay designed to measure ATP consumption as an indicator of kinase activity.[5]

Materials:

-

Recombinant human LIMK1 enzyme

-

Recombinant cofilin protein (substrate)

-

Kinase buffer (e.g., 40 mM MOPS pH 7.0, 1 mM EDTA)

-

ATP solution

-

Test compounds (ureido-piperidine derivatives) dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

96-well white plates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 96-well white plate, add 40 µL of kinase buffer containing 25 µM cofilin.

-

Add Inhibitor: Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 10 µM.

-

Incubation: Incubate the plate for 1 hour at room temperature.

-

Detection: Add an equal volume of Kinase-Glo® reagent to each well.

-

Second Incubation: Incubate the plate for an additional 30 minutes at room temperature to stabilize the luminescent signal.

-

Measurement: Read the luminescence using a microplate reader.

-

Data Analysis: The decrease in luminescence is proportional to the amount of ATP consumed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The Rho-ROCK-LIMK-Cofilin Signaling Pathway

The Rho-ROCK-LIMK-cofilin pathway is a critical regulator of actin cytoskeleton dynamics.[1][2][3] The signaling cascade is initiated by the activation of the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). ROCK then phosphorylates and activates LIMK, which subsequently phosphorylates and inactivates cofilin, leading to the stabilization of actin filaments.[6]

Caption: The Rho-ROCK-LIMK-Cofilin signaling pathway.

Experimental Workflow for Screening Ureido-Piperidine LIMK Inhibitors

The following workflow outlines the key steps in the discovery and initial characterization of novel ureido-piperidine based LIMK inhibitors.

Caption: Workflow for LIMK inhibitor discovery and characterization.

Conclusion

The ureido-piperidine scaffold represents a valuable starting point for the design of novel kinase inhibitors, particularly targeting LIMK. The modular nature of its synthesis allows for systematic exploration of structure-activity relationships, enabling the optimization of potency and selectivity. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to further investigate and develop this promising class of compounds. Future work should focus on expanding the SAR studies, elucidating the precise binding modes through structural biology, and evaluating the in vivo efficacy of optimized lead compounds in relevant disease models.

References

- 1. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Pharmacokinetics of Piperidinylmethylureido-Based Compounds: A Technical Overview

A comprehensive analysis of the pharmacokinetic properties of therapeutic agents is fundamental to modern drug discovery and development. This guide focuses on compounds incorporating the piperidinylmethylureido moiety, a structural motif of interest in medicinal chemistry. Due to the broad and novel nature of this chemical class, this document will establish a foundational understanding based on related structures and general pharmacokinetic principles, while highlighting the need for specific experimental data.

The term "this compound" describes a specific chemical scaffold but does not refer to a singular, well-defined drug entity with a publicly available, extensive pharmacokinetic profile. Research in this area often involves novel derivatives, with proprietary data that is not yet in the public domain. Therefore, this guide will provide a framework for the pharmacokinetic investigation of such compounds, drawing parallels from structurally related molecules containing piperidine and urea functionalities.

Core Pharmacokinetic Parameters: A Tabular Summary

The following table outlines the key pharmacokinetic parameters that must be determined for any new chemical entity containing the this compound scaffold. The values presented here are hypothetical and serve as a template for organizing experimental data once it is acquired.

| Parameter | Symbol | Definition | Example Value Range |

| Absorption | |||

| Bioavailability | F (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | 20 - 80% |

| Maximum Concentration | Cmax | The peak plasma concentration of a drug after administration. | 100 - 1000 ng/mL |

| Time to Maximum Concentration | Tmax | The time it takes to reach Cmax. | 0.5 - 4 hours |

| Absorption Rate Constant | Ka | The rate at which a drug enters the systemic circulation. | 0.5 - 2 hr⁻¹ |

| Distribution | |||

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 1 - 10 L/kg |

| Protein Binding | % | The extent to which a drug attaches to proteins in the blood. | 50 - 99% |

| Metabolism | |||

| Clearance | CL | The volume of plasma cleared of the drug per unit time. | 0.1 - 1 L/hr/kg |

| Half-life | t½ | The time required for the concentration of the drug in the body to be reduced by half. | 2 - 24 hours |

| Major Metabolites | - | The primary products of the drug's breakdown in the body. | Phase I (oxidation, reduction, hydrolysis), Phase II (conjugation) |

| Excretion | |||

| Route of Excretion | - | The primary pathway through which the drug and its metabolites leave the body. | Renal, Fecal |

Experimental Protocols for Pharmacokinetic Characterization

The determination of the pharmacokinetic profile of a novel this compound compound requires a series of well-defined in vitro and in vivo experiments.

In Vitro Assays

-

Metabolic Stability:

-

Objective: To assess the intrinsic clearance of the compound.

-

Methodology: The compound is incubated with liver microsomes or hepatocytes from relevant species (e.g., human, rat, mouse). The disappearance of the parent compound over time is monitored by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). The in vitro half-life and intrinsic clearance are then calculated.

-

-

Plasma Protein Binding:

-

Objective: To determine the fraction of the compound bound to plasma proteins.

-

Methodology: Equilibrium dialysis is a common method. The compound is added to plasma and dialyzed against a protein-free buffer. The concentrations of the compound in the plasma and buffer compartments at equilibrium are measured to calculate the percentage of protein binding.

-

-

CYP450 Inhibition and Induction:

-

Objective: To evaluate the potential for drug-drug interactions.

-

Methodology: The compound is co-incubated with specific cytochrome P450 (CYP) isoenzyme substrates and human liver microsomes. The inhibition of the formation of the substrate's metabolite indicates the inhibitory potential of the compound. For induction, hepatocytes are treated with the compound, and the expression of CYP enzymes is measured.

-

In Vivo Studies

-

Pharmacokinetic Profiling in Animal Models:

-

Objective: To determine key pharmacokinetic parameters in a living organism.

-

Methodology: The compound is administered to laboratory animals (typically rodents) via intravenous (IV) and oral (PO) routes. Blood samples are collected at predetermined time points. Plasma concentrations of the parent drug and its major metabolites are quantified using LC-MS/MS. This data is used to calculate parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and bioavailability.

-

-

Excretion Studies:

-

Objective: To identify the primary routes of elimination.

-

Methodology: Following administration of a radiolabeled version of the compound, urine and feces are collected over an extended period. The total radioactivity in each matrix is measured to determine the percentage of the dose excreted by each route.

-

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the typical workflows and conceptual relationships in the pharmacokinetic evaluation of a novel compound.

Caption: Experimental workflow for pharmacokinetic characterization.

Methodological & Application

Synthesis of Piperidinylmethylureido from Piperidine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of piperidinylmethylureido, also known as 1-(piperidin-1-ylmethyl)urea, from piperidine. The synthesis is based on a one-pot, three-component Mannich-type reaction involving piperidine, formaldehyde, and urea. This method offers a straightforward and efficient route to obtaining the target compound, which may serve as a valuable building block in medicinal chemistry and drug discovery programs. The protocol outlines the reaction setup, procedure, purification, and characterization of the product.

Introduction

This compound and its derivatives are of interest in pharmaceutical research due to the presence of the piperidine and urea moieties, which are common pharmacophores found in a variety of biologically active molecules. The synthesis of such compounds is a key step in the development of new therapeutic agents. The Mannich reaction, a three-component condensation, provides a convergent and atom-economical approach to N-functionalized ureas. This application note describes a general procedure for the synthesis of 1-(piperidin-1-ylmethyl)urea.

Reaction Scheme

The overall reaction for the synthesis of this compound from piperidine, formaldehyde, and urea is depicted below:

Piperidine + Formaldehyde + Urea → 1-(Piperidin-1-ylmethyl)urea + Water

Experimental Protocol

Materials and Equipment:

-

Piperidine

-

Formaldehyde (37% aqueous solution)

-

Urea

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

Infrared spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve urea (1.0 eq) in a minimal amount of water. To this solution, add piperidine (1.0 eq).

-

Addition of Formaldehyde: While stirring the mixture at room temperature, slowly add an aqueous solution of formaldehyde (1.0 eq, 37 wt. % in H₂O). An exothermic reaction may be observed.

-

Reaction Conditions: After the addition of formaldehyde is complete, equip the flask with a reflux condenser and heat the reaction mixture to 60-70 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the product.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to obtain 1-(piperidin-1-ylmethyl)urea as a white solid.

-

Characterization: Characterize the final product by determining its melting point and acquiring its ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.

Data Presentation

The following table should be used to record the quantitative data obtained from the synthesis.

| Parameter | Value |

| Mass of Piperidine (g) | |

| Moles of Piperidine (mol) | |

| Mass of Urea (g) | |

| Moles of Urea (mol) | |

| Volume of Formaldehyde (mL) | |

| Moles of Formaldehyde (mol) | |

| Mass of Product (g) | |

| Theoretical Yield (g) | |

| Percentage Yield (%) | |

| Melting Point (°C) | |

| Spectroscopic Data |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-(Piperidin-1-ylmethyl)urea.

Safety Precautions

-

This experiment should be performed in a well-ventilated fume hood.

-

Piperidine is a corrosive and flammable liquid.

-

Formaldehyde is a toxic and volatile substance.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle all chemicals with care and dispose of waste according to institutional guidelines.

Application Notes and Protocols for High-Throughput Screening of Piperidinylmethylureido Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for high-throughput screening (HTS) assays to evaluate the biological activity of piperidinylmethylureido compounds. The following sections describe biochemical and cell-based assays to assess the inhibitory activity of these compounds on p38 MAPK, tubulin polymerization, and TNF-α secretion.

Biochemical Assay: p38 MAPK Inhibition using LanthaScreen™ TR-FRET

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of p38α mitogen-activated protein kinase (MAPK) by test compounds. The assay is based on the detection of phosphorylation of a substrate by the p38α kinase.

Signaling Pathway: p38 MAPK

The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and inflammation.[1][2][3] Activation of this pathway, often initiated by cytokines or environmental stress, leads to a phosphorylation cascade involving MAPKKKs and MAPKKs, ultimately resulting in the phosphorylation and activation of p38 MAPK.[1][2] Activated p38 MAPK then phosphorylates various downstream targets, including transcription factors and other kinases, to regulate processes such as inflammation, apoptosis, and cell differentiation.[2][3]

Experimental Workflow

The experimental workflow for the p38 MAPK LanthaScreen™ assay involves the incubation of the kinase and substrate with the test compound, followed by the addition of a detection solution and measurement of the TR-FRET signal.

Experimental Protocol

Materials:

-

p38α/SAPK2a kinase (e.g., Upstate Biotechnology, Cat. #14-251)

-

ATF-2/GST fusion protein substrate

-

ATP

-

LanthaScreen™ Eu-labeled anti-phospho-ATF-2 (Thr71) antibody

-

SureLight™ Allophycocyanin-anti-GST antibody

-

Kinase Assay Buffer: 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20

-

TR-FRET Dilution Buffer

-

Test compounds (this compound derivatives) and control inhibitors (e.g., SB203580)

-

384-well low-volume plates

Procedure:

-

Prepare Reagents:

-

Prepare a 3X solution of p38α kinase (e.g., 9 nM) in Kinase Assay Buffer.

-

Prepare a 3X solution of ATP (e.g., 300 µM) in Kinase Assay Buffer.

-

Prepare a 4.29X solution of ATF-2/GST substrate (e.g., 429 nM) in Kinase Assay Buffer.

-

Prepare serial dilutions of test compounds and control inhibitor in DMSO, then dilute into Kinase Assay Buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the 3X p38α kinase solution to each well of a 384-well plate.

-

Add 5 µL of the diluted test compound or control inhibitor solution to the respective wells.

-

Pre-incubate for 20 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a mix containing the 3X ATP and 4.29X ATF-2/GST substrate.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Prepare the detection solution by diluting the Eu-labeled anti-phospho-ATF-2 antibody and SureLight™ APC-anti-GST antibody in TR-FRET Dilution Buffer.

-

Add 15 µL of the detection solution to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 615 nm) with excitation at approximately 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm).

-

-

Data Analysis:

-

Plot the emission ratio against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

-

Data Presentation

| Compound | Target | Assay Format | IC50 (µM) | Reference |

| SB203580 | p38α | LanthaScreen™ TR-FRET | ~0.06 | [4] |

| Pamapimod (R-1503) | p38α | Enzymatic | 0.014 | [5] |

| TAK-715 | p38α | Enzymatic | 0.0071 | [5] |

| R1487 | p38α | Enzymatic | 0.010 | [5] |

Biochemical Assay: Tubulin Polymerization Inhibition

This protocol outlines a high-throughput assay to screen for compounds that inhibit the polymerization of tubulin into microtubules. The assay measures the increase in light scattering or fluorescence as tubulin polymerizes.

Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential components of the cytoskeleton.[6] They undergo phases of polymerization (growth) and depolymerization (shortening) in a process called dynamic instability, which is driven by GTP hydrolysis.[6][7][8][9] Compounds that interfere with tubulin polymerization can disrupt cellular processes like mitosis, making them attractive targets for cancer therapy.

Experimental Workflow

The tubulin polymerization assay involves initiating polymerization by warming the reaction mixture and monitoring the change in signal over time.

Experimental Protocol

Materials:

-

Lyophilized tubulin (>97% pure) (e.g., Cytoskeleton, Inc., Cat. #HTS03)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM stock)

-

Glycerol

-

Test compounds and control inhibitors (e.g., Nocodazole, Vinblastine)

-

Half-area 96-well plates

-

Temperature-controlled spectrophotometer or fluorometer

Procedure:

-

Prepare Reagents:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL.

-

Prepare a polymerization buffer containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.

-

Prepare serial dilutions of test compounds and controls in polymerization buffer.

-

-

Assay Setup:

-

Pre-warm a 96-well plate to 37°C in the plate reader.

-

Add 10 µL of the diluted test compound or control to the appropriate wells of the pre-warmed plate.

-

On ice, add the required volume of cold reconstituted tubulin to the polymerization buffer.

-

-

Initiate Polymerization and Read:

-

Using a multichannel pipette, rapidly transfer 90 µL of the cold tubulin/polymerization buffer mixture to the wells containing the compounds.

-

Immediately start kinetic reading at 340 nm (for light scattering) or with appropriate fluorescence excitation/emission wavelengths (e.g., 360 nm excitation/420 nm emission if using a fluorescent reporter) for 60 minutes at 37°C.[10][11][12]

-

-

Data Analysis:

-

Determine the maximum polymerization rate (Vmax) and the final polymer mass (endpoint absorbance/fluorescence) for each concentration.

-

Plot the percentage of inhibition of Vmax or endpoint signal against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Data Presentation

| Compound | Target | Assay Format | IC50 (µM) | Reference |

| Nocodazole | Tubulin Polymerization | High-Content | 0.244 | [13] |

| Vinblastine | Tubulin Polymerization | Absorbance | 2.24 | [10] |

| Colchicine | Tubulin Polymerization | In vitro | 0.01065 | [14] |

| Benzyl isothiocyanate (BITC) | Tubulin Polymerization | In vitro | 13.0 | [15] |

| Compound 25a | Tubulin Polymerization | In vitro | 2.1 | [16] |

Cell-Based Assay: Inhibition of TNF-α Secretion

This protocol describes a high-throughput, homogeneous cell-based assay to measure the inhibition of Tumor Necrosis Factor-alpha (TNF-α) secretion from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.[17][18] The assay utilizes Homogeneous Time Resolved Fluorescence (HTRF) or AlphaLISA technology for detection.

Signaling Pathway: TNF-α

TNF-α is a pro-inflammatory cytokine that plays a central role in inflammation and immunity.[19][20][21][22][23] It signals through two receptors, TNFR1 and TNFR2, to activate downstream pathways such as NF-κB and MAPK, leading to the expression of various inflammatory genes.[19][22][23] Dysregulation of TNF-α is implicated in numerous inflammatory diseases.

Experimental Workflow

The cell-based TNF-α secretion assay involves stimulating cells in the presence of test compounds, followed by detection of secreted TNF-α in the supernatant.

Experimental Protocol

Materials:

-

THP-1 human monocytic cell line

-

RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

HTRF or AlphaLISA TNF-α detection kit (e.g., from Cisbio or PerkinElmer)

-

Test compounds and control inhibitors (e.g., a known p38 inhibitor)

-

96-well or 384-well cell culture plates

-

HTRF or AlphaLISA compatible plate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture THP-1 cells in suspension in complete RPMI 1640 medium.

-

Seed cells into 96-well or 384-well plates at a density of approximately 3000-4000 cells/well.[17]

-

-

Compound Treatment and Stimulation:

-

Detection of Secreted TNF-α (HTRF Example):

-

Prepare the HTRF detection reagents according to the manufacturer's instructions, typically containing an anti-TNF-α antibody labeled with a donor fluorophore (e.g., Europium cryptate) and an anti-TNF-α antibody labeled with an acceptor fluorophore (e.g., XL665).

-

Add the HTRF reagent mix to each well.

-

Incubate at room temperature for 3 hours, protected from light.[24]

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) following excitation at approximately 320-340 nm.

-

Calculate the HTRF ratio (Acceptor signal / Donor signal).

-

-

Data Analysis:

-

Plot the HTRF ratio against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

-

Data Presentation

| Compound | Target/Cell Line | Assay Format | IC50 (µM) | Reference |

| Compound 8a | Microglia | ELISA | 0.1871 | [25] |

| Compound 8b | Microglia | ELISA | 0.2242 | [25] |

| Compound 9b | Microglia | ELISA | 0.1944 | [25] |

| Plant-derived compounds | TNF-α | In silico | Varies | [26] |

References

- 1. researchgate.net [researchgate.net]

- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Microtubule - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mcb.berkeley.edu [mcb.berkeley.edu]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. cytoskeleton.com [cytoskeleton.com]

- 12. cytoskeleton.com [cytoskeleton.com]